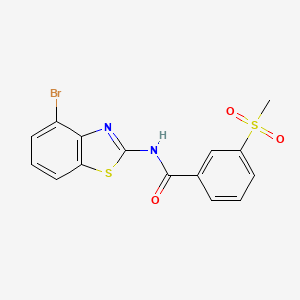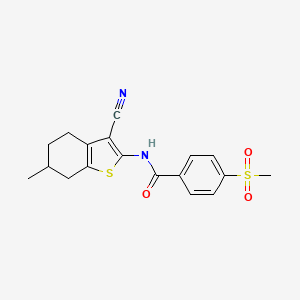![molecular formula C21H25Cl2N5O B6481436 1-{6-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane CAS No. 898406-49-0](/img/structure/B6481436.png)
1-{6-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{6-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane, also known as 1-{6-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane, is an organic compound that has been studied for its potential as a pharmaceutical agent. It is a member of the piperazine family of compounds and has been studied for its ability to interact with various biological molecules.
科学研究应用
1-{6-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane{6-[4-(2,4-dichlorobenzoyl)piperazin-1-{6-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepaneyl]pyridazin-3-yl}azepane has been studied for its potential use in various scientific research applications. It has been used as a drug target in cancer research, as an inhibitor of the enzyme acetylcholinesterase, and as a ligand for the G protein-coupled receptor GPR55. Additionally, it has been studied as a potential therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease.
作用机制
The mechanism of action of 1-{6-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane{6-[4-(2,4-dichlorobenzoyl)piperazin-1-{6-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepaneyl]pyridazin-3-yl}azepane is not fully understood. However, it is believed to interact with various biological molecules, such as enzymes, receptors, and proteins, to alter their function. In particular, it has been shown to interact with the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine, and with the G protein-coupled receptor GPR55, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-{6-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane{6-[4-(2,4-dichlorobenzoyl)piperazin-1-{6-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepaneyl]pyridazin-3-yl}azepane are not fully understood. However, it has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects in various animal models. Additionally, it has been shown to modulate the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
实验室实验的优点和局限性
1-{6-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane{6-[4-(2,4-dichlorobenzoyl)piperazin-1-{6-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepaneyl]pyridazin-3-yl}azepane has several advantages for use in laboratory experiments. It is a relatively stable compound, and its synthesis is straightforward and can be readily optimized. Additionally, it has been shown to interact with various biological molecules, making it a useful tool for studying the effects of these molecules on various biological processes. However, it is important to note that the compound has not been tested in humans, and its effects in humans are not known.
未来方向
1-{6-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane{6-[4-(2,4-dichlorobenzoyl)piperazin-1-{6-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepaneyl]pyridazin-3-yl}azepane has potential for use in a variety of therapeutic applications. Future research should focus on further elucidating the biochemical and physiological effects of the compound, as well as its potential for use in the treatment of various diseases. Additionally, further research should be conducted to determine the safety and efficacy of the compound in humans. Finally, further research should be conducted to explore the potential for the compound to interact with other biological molecules and to determine its potential as a drug target.
合成方法
The synthesis of 1-{6-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane{6-[4-(2,4-dichlorobenzoyl)piperazin-1-{6-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepaneyl]pyridazin-3-yl}azepane is accomplished by the reaction of a piperazine derivative with a 2,4-dichlorobenzoyl chloride in the presence of a base such as sodium hydroxide. The reaction takes place at room temperature and the product is isolated in high yield. The reaction can be further optimized by varying the concentrations of the reactants and the reaction time.
属性
IUPAC Name |
[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(2,4-dichlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25Cl2N5O/c22-16-5-6-17(18(23)15-16)21(29)28-13-11-27(12-14-28)20-8-7-19(24-25-20)26-9-3-1-2-4-10-26/h5-8,15H,1-4,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXWBHOESXAVGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{6-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methanesulfonylbenzamide](/img/structure/B6481357.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methanesulfonylbenzamide](/img/structure/B6481360.png)


![N-[(2Z)-3-(2-ethoxyethyl)-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide](/img/structure/B6481393.png)
![2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B6481401.png)
![2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B6481407.png)
![2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B6481411.png)
![2-[3-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B6481425.png)
![3-[4-(3-bromobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine](/img/structure/B6481428.png)
![1-(6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-yl)azepane](/img/structure/B6481439.png)
![4-{6-[4-(5-bromo-2-chlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B6481445.png)
![2-(4-fluorobenzenesulfonyl)-N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B6481461.png)
![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-3-(4-fluorobenzenesulfonamido)benzamide](/img/structure/B6481469.png)